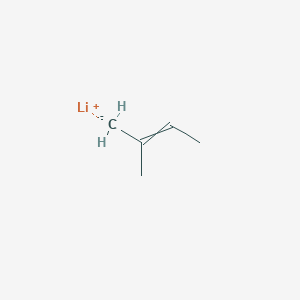
lithium;2-methanidylbut-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2-methanidylbut-2-ene is an organolithium compound that features a lithium atom bonded to a 2-methanidylbut-2-ene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lithium;2-methanidylbut-2-ene typically involves the reaction of 2-methanidylbut-2-ene with a lithium reagent. One common method is the direct lithiation of 2-methanidylbut-2-ene using n-butyllithium (n-BuLi) in an aprotic solvent such as tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale lithiation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, leading to efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-methanidylbut-2-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones, or aldehydes.
Reduction: Alkanes or other reduced hydrocarbons.
Substitution: Various substituted alkenes or alkanes, depending on the electrophile used.
Scientific Research Applications
Lithium;2-methanidylbut-2-ene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of advanced materials, such as polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of lithium;2-methanidylbut-2-ene involves the nucleophilic attack of the lithium atom on electrophilic centers. This nucleophilic behavior allows the compound to participate in various chemical reactions, forming new bonds and generating diverse products. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
2-methylbut-2-ene: An alkene that is structurally similar but lacks the lithium atom.
Lithium alkyls: Compounds such as n-butyllithium (n-BuLi) that also feature a lithium atom bonded to an alkyl group.
Uniqueness
Lithium;2-methanidylbut-2-ene is unique due to the presence of both a lithium atom and a 2-methanidylbut-2-ene moiety. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both nucleophilicity and the structural features of the 2-methanidylbut-2-ene moiety are advantageous.
Properties
CAS No. |
62883-81-2 |
|---|---|
Molecular Formula |
C5H9Li |
Molecular Weight |
76.1 g/mol |
IUPAC Name |
lithium;2-methanidylbut-2-ene |
InChI |
InChI=1S/C5H9.Li/c1-4-5(2)3;/h4H,2H2,1,3H3;/q-1;+1 |
InChI Key |
JYXMRJSCSVKIOB-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC=C(C)[CH2-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


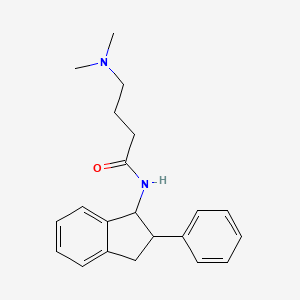
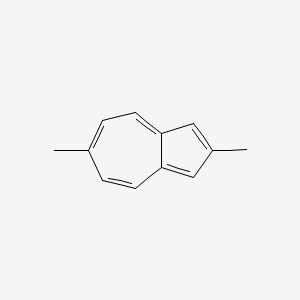
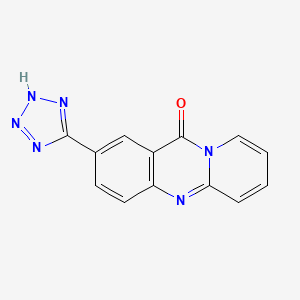

![2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile](/img/structure/B14497761.png)
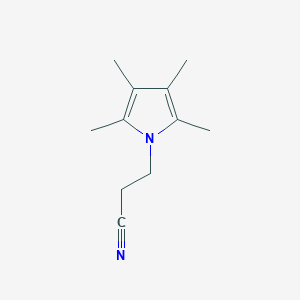
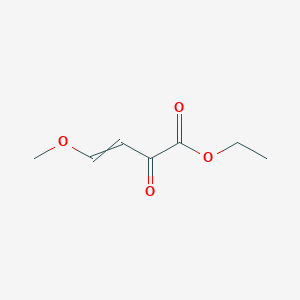
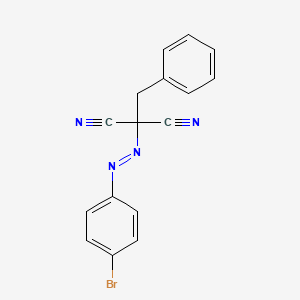
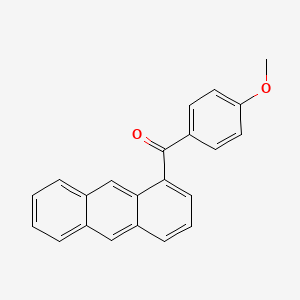
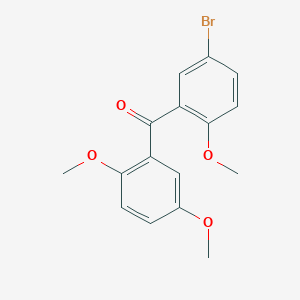
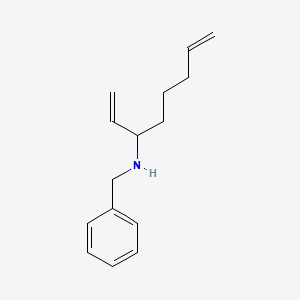
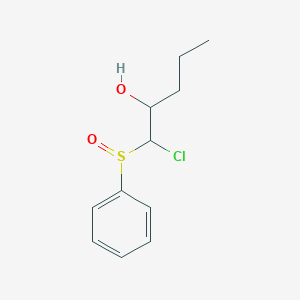
![methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14497789.png)
![[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid](/img/structure/B14497802.png)
